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Compound of Interest

Compound Name: ZEN-3694

Cat. No.: B1191871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the BET bromodomain inhibitor ZEN-3694's

performance with alternative therapies, supported by experimental data from published clinical

trials. The information is intended to provide an independent verification of the compound's

efficacy and mechanism of action.

Data Presentation: Comparative Efficacy of ZEN-
3694 Combination Therapies
The following tables summarize the quantitative data from clinical trials investigating ZEN-3694
in combination with other anti-cancer agents.

Table 1: ZEN-3694 and Enzalutamide in Metastatic
Castration-Resistant Prostate Cancer (mCRPC)
This table compares the efficacy of ZEN-3694 in combination with enzalutamide versus

enzalutamide alone in patients with mCRPC who have progressed on a prior androgen

receptor signaling inhibitor (ARSi).[1][2]
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Endpoint
ZEN-3694 +
Enzalutamide

Enzalutamide
Alone

Clinical Trial

Median Radiographic

Progression-Free

Survival (rPFS)

9.0 months -
Phase 1b/2a (Single

Arm)[1][3][4]

Composite Median

Radiographic or

Clinical PFS

5.5 months -
Phase 1b/2a (Single

Arm)[3][4]

Patient Population

mCRPC with prior

resistance to

abiraterone and/or

enzalutamide

- Phase 1b/2a[3][4]

Number of Patients 75 - Phase 1b/2a[1][3]

Note

A Phase 2b

randomized trial is

ongoing to directly

compare the

combination to

enzalutamide alone.

[1][2][5][6]

Table 2: ZEN-3694 and Talazoparib in Triple-Negative
Breast Cancer (TNBC)
This table presents the efficacy data for ZEN-3694 in combination with the PARP inhibitor

talazoparib in patients with metastatic TNBC without germline BRCA1/2 mutations. As this was

a single-arm study, no direct comparator is available from the trial.
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Endpoint ZEN-3694 + Talazoparib Clinical Trial

Objective Response Rate

(ORR)
22% (all patients) Phase 1b/2[7][8]

32% (TNBC at diagnosis) Phase 1b/2[7][8][9]

Clinical Benefit Rate (CBR) 35% Phase 1b/2[7][8]

Median Duration of Response

(DOR)
24 weeks Phase 1b/2[7][8]

Patient Population
Pretreated mTNBC with wild-

type gBRCA1/2
Phase 1b/2[7]

Number of Patients 51 Phase 1b/2[7]

Note

The combination is being

further evaluated in a Phase

2b extension.[9][10]

Table 3: ZEN-3694 and Abemaciclib in NUT Carcinoma
This table summarizes the preliminary findings for ZEN-3694 in combination with the CDK4/6

inhibitor abemaciclib in patients with NUT carcinoma. This is an ongoing Phase 1 trial focused

on safety and dose determination.
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Endpoint ZEN-3694 + Abemaciclib Clinical Trial

Status Ongoing Phase 1 NCT05372640[11][12][13]

Primary Objective

Determine Maximum Tolerated

Dose (MTD) and

Recommended Phase 2 Dose

(RP2D)

NCT05372640[11]

Early Observations

The combination has shown

superior response rate and

duration of response

compared to single-agent BET

inhibitors in preclinical models

and early clinical findings.[14]

-

Patient Population

Metastatic or unresectable

NUT carcinoma, breast cancer,

and other solid tumors

NCT05372640[11][12][13]

Note

The FDA has granted this

combination Fast Track

Designation for previously

treated unresectable or

metastatic NUT carcinoma.[15]

Experimental Protocols
ZEN-3694 and Enzalutamide in mCRPC (Phase 1b/2a
Study)

Study Design: This was a Phase 1b/2a, open-label, single-arm, dose-escalation and cohort-

expansion study.[3][4] The dose-escalation phase utilized a 3+3 design to determine the

MTD.[3][4]

Patient Selection: Eligible patients had progressive mCRPC with documented resistance to

at least one ARSi (abiraterone and/or enzalutamide).[1][3][4]
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Treatment Regimen: Patients received oral ZEN-3694 once daily in combination with the

standard dose of enzalutamide.[3][4] Dosing for ZEN-3694 ranged from 36 mg to 144 mg

daily.[1][3] The recommended Phase 2 dose was established at 96 mg daily.[16]

Endpoint Assessment: The primary endpoint was the determination of the MTD.[17]

Secondary endpoints included radiographic progression-free survival (rPFS), objective

response rate (ORR), and pharmacodynamic markers.[17] Tumor assessments were

performed at baseline and every 8 weeks.

ZEN-3694 and Talazoparib in TNBC (Phase 1b/2 Study)
Study Design: This was a Phase 1b dose-escalation study followed by a Phase 2 Simon 2-

stage single-arm expansion.[7][8]

Patient Selection: Patients had metastatic TNBC without germline BRCA1/2 mutations and

had received at least one prior cytotoxic regimen for metastatic disease.[7]

Treatment Regimen: Patients received oral ZEN-3694 once daily in combination with oral

talazoparib once daily in 28-day cycles.[7][8] The recommended Phase 2 dose was 48 mg of

ZEN-3694 and 0.75 mg of talazoparib.[7][8]

Endpoint Assessment: The primary endpoint of the Phase 1b portion was safety and

determination of the RP2D.[7] The primary endpoint of the Phase 2 portion was the clinical

benefit rate (CBR).[7] Secondary endpoints included ORR and duration of response (DOR).

[7]

Mandatory Visualization
Signaling Pathway of ZEN-3694
The following diagram illustrates the mechanism of action of ZEN-3694. As a BET inhibitor, it

competitively binds to the bromodomains of BET proteins, preventing their interaction with

acetylated histones and transcription factors. This leads to the downregulation of key

oncogenes such as MYC.[1][18]
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Caption: Mechanism of action of ZEN-3694 as a BET inhibitor.

Experimental Workflow for a Phase 1b/2a Clinical Trial
This diagram outlines a typical workflow for a Phase 1b/2a clinical trial, such as the study of

ZEN-3694 in combination with enzalutamide in mCRPC.
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Caption: A typical experimental workflow for a Phase 1b/2a clinical trial.

Logical Relationship: ZEN-3694 and PARP Inhibitor
Synergy
This diagram illustrates the synergistic relationship between ZEN-3694 and PARP inhibitors like

talazoparib in homologous recombination proficient tumors. ZEN-3694 downregulates genes

involved in homologous recombination repair, inducing a "BRCA-like" phenotype and

sensitizing cancer cells to PARP inhibition.[7][18]
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Caption: Synergistic effect of ZEN-3694 and PARP inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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